Product packaging for Convallamarin(Cat. No.:CAS No. 1391-12-4)

Convallamarin

Cat. No.: B12645160
CAS No.: 1391-12-4
M. Wt: 1211.3 g/mol
InChI Key: OYWZJMOUZKQCFZ-DGYUCRCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Convallamarin is a bioactive cardiac glycoside (cardenolide) isolated from Convallaria majalis , commonly known as Lily of the Valley . This compound is of significant interest in pharmacological research due to its potent effects on myocardial contractility. Like other cardiac glycosides, its primary mechanism of action is the specific inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) in the cardiac cell membrane . This inhibition leads to an increase in intracellular sodium, which subsequently alters the sodium-calcium exchanger, resulting in a rise in intracellular calcium concentration. The elevated calcium enhances the force of myocardial contraction (positive inotropic effect), making this compound a valuable tool for studying heart failure models and cardiac electrophysiology . Historically, extracts of Convallaria majalis containing this compound and related glycosides have been used in traditional medicine for their cardiotonic and diuretic properties . Modern research applications focus on exploiting this mechanism to investigate fundamental aspects of heart failure pathophysiology, signal transduction in cardiac cells, and the discovery of novel inotropic agents . Researchers also utilize this compound to explore calcium signaling pathways in various cell types. It is critical to note that this compound, along with the parent plant, is highly toxic if ingested and can cause severe symptoms including nausea, vomiting, abdominal pain, and life-threatening cardiac arrhythmias . This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H94O27 B12645160 Convallamarin CAS No. 1391-12-4

Properties

CAS No.

1391-12-4

Molecular Formula

C57H94O27

Molecular Weight

1211.3 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R)-6-[[(6R,7S,8R,13S,14R,16R)-16-[(3R,4S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,8,13-trimethyl-6-[3-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C57H94O27/c1-20(19-74-50-43(68)39(64)36(61)31(17-58)79-50)12-13-57(73)24(5)55(6)30-11-10-29-27(28(30)16-34(55)84-57)9-8-25-14-26(78-51-46(71)41(66)49(22(3)76-51)83-54-45(70)40(65)37(62)32(18-59)80-54)15-33(56(25,29)7)81-52-47(72)42(67)48(23(4)77-52)82-53-44(69)38(63)35(60)21(2)75-53/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23-,24+,25?,26-,27?,28?,29?,30?,31-,32-,33-,34?,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49?,50?,51?,52?,53-,54+,55+,56+,57-/m1/s1

InChI Key

OYWZJMOUZKQCFZ-DGYUCRCOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@@H]2O)O)O[C@@H]3C[C@@H](CC4[C@]3(C5CCC6C(C5CC4)CC7[C@]6([C@@H]([C@](O7)(CCC(=C)COC8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC9[C@@H]([C@@H](C([C@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CC(CC4C3(C5CCC6C(C5CC4)CC7C6(C(C(O7)(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Convallamarin on the Sodium-Potassium ATPase Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convallamarin, a cardiac glycoside found in Convallaria majalis (Lily of the Valley), exerts its physiological and toxic effects through the specific inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. This guide provides a detailed examination of the molecular mechanism underlying this inhibition, including the binding site, the conformational state of the enzyme involved, and the subsequent cellular signaling cascade. While specific quantitative inhibitory data for this compound is scarce in publicly available literature, this document will leverage data from its aglycone, convallatoxin (B1669428), to provide a comprehensive overview. Detailed experimental protocols for assessing Na+/K+-ATPase inhibition are also provided, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction to this compound and the Na+/K+-ATPase Pump

This compound is a cardenolide, a type of steroid, that is characterized by a five-membered lactone ring. It is a glycoside of convallatoxin, meaning it is composed of the aglycone convallatoxin and one or more sugar moieties. Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This pump actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. The resulting ion gradients are crucial for a multitude of cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

The Molecular Mechanism of Action

The inhibitory action of this compound on the Na+/K+-ATPase pump is a multi-step process involving specific binding to the enzyme, leading to a cascade of downstream cellular events.

Binding to the E2-P Conformation of the α-Subunit

The Na+/K+-ATPase pump cycles through several conformational states during its pumping cycle. Cardiac glycosides, including this compound, selectively bind with high affinity to the phosphorylated, outward-facing conformation of the enzyme, known as the E2-P state. The binding site is located on the extracellular side of the α-subunit, the catalytic subunit of the enzyme. This binding stabilizes the enzyme in the E2-P conformation, thereby inhibiting its transition back to the E1 state, which is necessary for binding intracellular sodium and continuing the pumping cycle. This effectively locks the pump in an inactive state, halting the transport of ions.

Downstream Signaling Cascade

The inhibition of the Na+/K+-ATPase pump by this compound initiates a well-defined signaling cascade, particularly in cardiomyocytes:

  • Increased Intracellular Sodium: With the pump inhibited, the efflux of intracellular sodium is reduced, leading to its accumulation within the cell.

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The rise in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a membrane protein that typically extrudes calcium from the cell in exchange for sodium. The reduced sodium gradient diminishes the driving force for calcium efflux.

  • Increased Intracellular Calcium: Consequently, the intracellular calcium concentration increases.

  • Enhanced Sarcoplasmic Reticulum Calcium Load: The elevated cytosolic calcium leads to a greater uptake of calcium into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

  • Increased Myocardial Contractility (Positive Inotropic Effect): During subsequent action potentials, the SR releases a larger bolus of calcium, leading to a more forceful contraction of the myocardial cells.

This signaling pathway is the basis for the therapeutic use of cardiac glycosides in conditions like heart failure.

Signaling Pathway of this compound-Induced Inotropy This compound This compound NaK_ATPase Na+/K+-ATPase (E2-P) This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Reduces efflux, leading to SR_Ca ↑ SR Ca2+ Load Ca_in->SR_Ca Increases Contraction ↑ Myocardial Contraction SR_Ca->Contraction Results in

Signaling pathway of this compound's inotropic effect.

Quantitative Data on Na+/K+-ATPase Inhibition

CompoundCell/Tissue SourceParameterValueReference
ConvallatoxinA549 (Human lung carcinoma)IC50~nM range[1]
ConvallatoxinPig kidneyIC50~500 nM[1]
ConvallatoxinHuman erythrocytesIC50~1 µM[1]

Note: The differing IC50 values across cell types may be attributed to the presence of different isoforms of the Na+/K+-ATPase α-subunit, which exhibit varying affinities for cardiac glycosides.

Experimental Protocols for Assessing Na+/K+-ATPase Inhibition

The following protocols describe standard methods for determining the inhibitory activity of a compound like this compound on the Na+/K+-ATPase pump.

In Vitro Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or commercially available)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (e.g., 3 mM in water)

  • This compound solutions at various concentrations

  • Ouabain solution (as a positive control for complete inhibition)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Aliquot the reaction mixture into the wells of a 96-well plate.

  • Add varying concentrations of this compound to the respective wells. Include a "no inhibitor" control and a "ouabain" control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Add the Malachite Green reagent to each well to quantify the released inorganic phosphate.

  • Measure the absorbance at approximately 620 nm using a spectrophotometer.

  • The Na+/K+-ATPase specific activity is calculated by subtracting the absorbance of the ouabain-containing wells (ouabain-insensitive ATPase activity) from the total ATPase activity (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Workflow for In Vitro Na+/K+-ATPase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Enzyme Prepare Enzyme and Buffer Mix Mix Enzyme, Buffer, and this compound Prep_Enzyme->Mix Prep_Compound Prepare this compound Dilutions Prep_Compound->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Pi Detect Inorganic Phosphate Stop_Reaction->Detect_Pi Measure_Abs Measure Absorbance Detect_Pi->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50

Experimental workflow for determining Na+/K+-ATPase inhibition.

Cellular Assay for Intracellular Calcium Concentration

This assay measures the downstream effect of Na+/K+-ATPase inhibition on intracellular calcium levels.

Materials:

  • Cultured cells (e.g., cardiomyocytes or a suitable cell line)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • This compound solutions at various concentrations

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add different concentrations of this compound to the cells.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Quantify the change in fluorescence intensity and plot it against the this compound concentration to establish a dose-response relationship.

Conclusion

This compound, as a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase pump. Its mechanism of action involves binding to the E2-P conformation of the enzyme's α-subunit, leading to the inhibition of ion transport and a subsequent increase in intracellular calcium, which is responsible for its positive inotropic effects. While specific quantitative inhibitory data for this compound remains elusive, the data for its aglycone, convallatoxin, suggests potent, nanomolar-range inhibition in certain cell types. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other cardiac glycosides, which is essential for ongoing research and the development of novel therapeutics targeting the Na+/K+-ATPase.

References

An In-depth Technical Guide to the Extraction and Purification of Convallamarin from Convallaria majalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and purifying convallamarin, a potent cardiac glycoside, from the plant Convallaria majalis (Lily of the Valley). The protocols described herein are synthesized from established techniques for the isolation of cardiac and steroidal glycosides and are intended to provide a robust framework for laboratory-scale production of this valuable bioactive compound.

Introduction

Convallaria majalis, commonly known as Lily of the Valley, is a perennial plant renowned for its fragrant flowers and its rich composition of bioactive compounds.[1] Among these, the cardiac glycosides are of significant pharmacological interest. This compound, along with other glycosides like convallatoxin, is a primary active constituent of the plant.[2][3] These compounds are known for their cardiotonic properties, which are primarily mediated through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3] This action leads to an increase in intracellular calcium, enhancing myocardial contractility. Given its therapeutic potential, the efficient extraction and purification of this compound are critical for preclinical and clinical research. This guide outlines a detailed, multi-step process for its isolation and purification.

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and purification of this compound from dried, whole Convallaria majalis plants. The process involves an initial solvent extraction to create a crude extract, followed by a multi-stage chromatographic purification to isolate this compound.

The initial step involves the preparation of the plant material and extraction of the crude glycoside mixture. Methanol (B129727) is an effective solvent for this purpose.

Protocol 2.1: Methanol Extraction

  • Drying and Milling: Dry whole plants of Convallaria majalis (leaves, flowers, and rhizomes) in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds. Once thoroughly dried, grind the plant material into a fine powder to maximize the surface area for extraction.

  • Hot Methanol Extraction: Place the powdered plant material (e.g., 3.0 kg) in a large-volume flask and add a sufficient volume of methanol to fully submerge the powder. Heat the mixture to reflux for several hours. This process should be repeated multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: After each extraction cycle, filter the mixture to separate the methanol extract from the solid plant residue. Combine all the methanol extracts.

  • Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator. This will yield a dark, viscous crude extract containing a mixture of glycosides, saponins, flavonoids, and other plant metabolites.

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques to separate the complex mixture of steroidal glycosides. The following workflow is based on methodologies proven effective for separating numerous glycosides from Convallaria majalis.[4]

Protocol 2.2: Initial Purification using Macroporous Resin

  • Column Preparation: Prepare a column with a porous-polymer polystyrene resin (e.g., Diaion HP-20).

  • Sample Loading: Dissolve the crude methanol extract in an appropriate solvent and load it onto the prepared resin column.

  • Elution: Elute the column sequentially with different solvent systems to achieve a preliminary separation. A common approach is to first wash with water to remove highly polar impurities, followed by elution with methanol to recover the glycosides. A further elution with a methanol-water mixture (e.g., 6:4 v/v) can also be employed.[4]

  • Fraction Collection and Analysis: Collect the fractions from each elution step. Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired cardiac glycosides.

Protocol 2.3: Silica (B1680970) Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent.

  • Sample Application: Concentrate the glycoside-rich fractions obtained from the macroporous resin chromatography and adsorb the residue onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Gradient Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system for separating cardiac glycosides is a mixture of chloroform, methanol, and water. For example, a stepwise gradient of CHCl3-MeOH-H2O (e.g., 7:4:1) can be effective.[4]

  • Fraction Collection: Collect eluent fractions and monitor the separation using TLC. Combine fractions that show similar TLC profiles.

Protocol 2.4: Reversed-Phase Preparative HPLC

For the final purification of this compound to a high degree of purity, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Column and Mobile Phase: Utilize a preparative C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified, this compound-containing fractions from the silica gel chromatography in the initial mobile phase. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Gradient Elution: Develop a gradient elution method that starts with a lower concentration of acetonitrile and gradually increases to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Fraction Collection: Collect the peaks corresponding to this compound based on retention time, as determined by analytical standards if available, or collect all major peaks for subsequent structural elucidation.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC. Fractions with a purity of >98% can be combined.

  • Lyophilization: Remove the solvent from the purified fractions by lyophilization to obtain this compound as a solid powder.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification plant_material Convallaria majalis (Whole Dried Plant) milling Drying & Milling plant_material->milling extraction Hot Methanol Extraction milling->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract resin_col Macroporous Resin Column Chromatography crude_extract->resin_col silica_col Silica Gel Column Chromatography resin_col->silica_col Glycoside-rich fractions prep_hplc Preparative RP-HPLC silica_col->prep_hplc Partially purified fractions pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Quantitative Data

Specific yield and purity data for this compound are not widely reported in the literature. However, the following table summarizes the yields of various other steroidal glycosides isolated from 3.0 kg of dried Convallaria majalis whole plants, which provides a reasonable expectation for the potential yield of this compound using similar methods.[4]

Compound IDCompound NameYield (mg) from 3.0 kg Dried Plant Material
12 (25R)-26-O-β-d-glucopyranosyl-5β-furost-20(22)-ene-3β,26-diol 3-O-lycotetraoside13.7
13 (25R)-5β-spirostan-3β-ol 3-O-lycotetraoside21.4
14 (25R)-5β-spirostane-3β,14-diol 3-O-lycotetraoside26.4
15 (25R)-5β-spirostane-3β,7α,14-triol 3-O-lycotetraoside14.5

Note: The yields presented are for different steroidal glycosides from C. majalis and should be considered as a reference for the potential yield of this compound.

Mechanism of Action and Signaling Pathway

This compound, as a cardiac glycoside, exerts its therapeutic effect by inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cardiomyocyte membrane. This inhibition triggers a cascade of events leading to increased cardiac contractility.

The binding of this compound to the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration. This reduces the sodium gradient that drives the Na+/Ca2+ exchanger to extrude calcium from the cell. Consequently, the intracellular calcium concentration rises. The elevated cytosolic calcium is then taken up by the sarcoplasmic reticulum, leading to a greater release of calcium during subsequent action potentials. This increased availability of calcium for binding to troponin-C results in a stronger contraction of the cardiac muscle.

Beyond this primary mechanism, the binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling pathways, such as the Src kinase and the mitogen-activated protein kinase (MAPK) cascade, which can influence cell growth and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Downstream Signaling This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase binds & inhibits na_ion Intracellular Na+ (Increases) na_k_atpase->na_ion src_kinase Src Kinase Activation na_k_atpase->src_kinase activates na_ca_exchanger Na+/Ca2+ Exchanger ca_ion Intracellular Ca2+ (Increases) na_ca_exchanger->ca_ion reduces Ca2+ efflux na_ion->na_ca_exchanger reduces gradient for sr Sarcoplasmic Reticulum ca_ion->sr increased uptake contractility Increased Cardiac Contractility ca_ion->contractility leads to sr->ca_ion increased release mapk_pathway MAPK Pathway (e.g., ERK) src_kinase->mapk_pathway activates

Caption: Signaling Pathway of this compound in Cardiomyocytes.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Convallamarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Convallamarin, a cardiac glycoside, requires meticulous handling and disposal due to its potential toxicity. Adherence to proper disposal protocols is not only a regulatory necessity but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Profile of this compound

This compound is classified as a cardiac glycoside, a class of organic compounds known to affect heart function.[1][2] Due to its biological activity, it must be handled as a hazardous chemical.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Chemical safety goggles

  • Nitrile gloves

  • Laboratory coat

All handling of solid this compound and its solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the critical steps for the safe disposal of both solid this compound and solutions containing this compound.

1. Waste Segregation and Collection - Solid this compound:

  • Do not mix solid this compound waste with other laboratory trash.

  • Carefully place all solid this compound waste into a designated, sealable, and chemically compatible hazardous waste container.

2. Waste Segregation and Collection - Solutions Containing this compound:

  • Crucially, do not dispose of any solutions containing this compound down the drain.

  • Collect all aqueous and organic solvent solutions containing this compound in a separate, dedicated, sealed, and chemically compatible hazardous waste container.

  • If you need to mix different waste solutions, ensure they are compatible to prevent any dangerous chemical reactions. For instance, never mix acids with bases or oxidizing agents with reducing agents.[3][4]

3. Decontamination of Laboratory Equipment and Surfaces:

  • Thoroughly decontaminate any glassware, spatulas, or surfaces that have come into contact with this compound.

  • Wash the contaminated items with a suitable solvent (such as ethanol) to dissolve the compound, followed by a comprehensive cleaning with soap and water.

  • The initial solvent rinse must be collected and treated as chemical waste.[5]

  • For any spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and place the absorbent material into the solid chemical waste container.[5]

4. Rinsing of Empty Containers:

  • An empty container that has held this compound is still considered hazardous.

  • These containers must be triple-rinsed with a solvent capable of removing the residue.[6]

  • Each rinse should use a volume of solvent equal to about 5% of the container's volume.[6]

  • The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste. [6]

  • After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[6]

5. Hazardous Waste Container Labeling:

  • Properly and clearly label the hazardous waste container as soon as the first amount of waste is added.[3][5]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[3]

6. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated and labeled Satellite Accumulation Area (SAA).[3][7] This area should be at or near the point of waste generation.[3][7]

  • The SAA must be a secure, well-ventilated area, away from incompatible materials.

  • Ensure the waste container remains closed at all times, except when you are adding waste.[6]

7. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6]

  • Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[8]

Important Note on Chemical Neutralization: There are no standard, validated protocols for the chemical neutralization of this compound waste in a typical laboratory setting. Therefore, it is strongly recommended that this compound be disposed of as chemical waste without attempting any form of chemical treatment.[5]

Quantitative Data Summary

ParameterGuideline
pH of Aqueous Waste for Drain Disposal Not applicable; do not dispose of down the drain.
Maximum Hazardous Waste in SAA 55 gallons (or 1 quart for acutely toxic waste)
Storage Time for Full Containers Must be removed from the SAA within three days of being full.
Storage Time for Partially Filled Containers Up to one year in a properly managed SAA.

This data is based on general laboratory hazardous waste guidelines and may vary based on institutional and local regulations.[3][7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Convallamarin_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_decontamination Decontamination cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Chemical Fume Hood SolidWaste Solid this compound Waste WasteContainer Sealable, Chemically Compatible Container SolidWaste->WasteContainer LiquidWaste Liquid this compound Waste (Solutions & Rinsate) LiquidWaste->WasteContainer LabelContainer Label Container: 'Hazardous Waste' 'this compound' 'Toxic' WasteContainer->LabelContainer SAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->SAA Decon Triple-Rinse Contaminated Glassware & Equipment CollectRinsate Collect Rinsate as Hazardous Waste Decon->CollectRinsate CollectRinsate->LiquidWaste EHS Contact EHS for Pickup and Final Disposal SAA->EHS

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Convallamarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling of Convallamarin, a potent cardiac glycoside. Adherence to these procedures is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

Given the high potency and toxicity of cardiac glycosides, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

Activity Required Personal Protective Equipment Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with P100/FFP3 cartridges.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical to prevent systemic toxicity.
Solution Preparation and Handling - Full-face shield or safety goggles.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.Reduced risk of aerosolization compared to handling powder, but protection against splashes and direct skin contact remains essential.
General Laboratory Operations in the Vicinity - Standard laboratory coat.- Safety glasses.- Single pair of nitrile gloves.Basic protection against incidental contact in a controlled laboratory environment where the compound is in use.

Operational Plans

Experimental Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving powdered this compound.

  • Preparation of the Work Area:

    • Designate a specific area for handling this compound within a certified chemical fume hood or a glove box.

    • Ensure the work surface is clean and free of clutter.

    • Cover the work surface with disposable absorbent bench paper.

    • Prepare all necessary equipment and reagents before retrieving the this compound container. This includes vials, spatulas, solvent, and waste containers.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as specified in the table above for "Weighing and Dispensing (Powder)."

  • Weighing the Compound:

    • Carefully open the container of this compound inside the fume hood or glove box.

    • Use a dedicated, clean spatula to transfer the desired amount of powder onto a tared weigh boat on an analytical balance.

    • Perform this action slowly and deliberately to minimize the generation of airborne particles.

    • Close the primary container of this compound securely.

  • Preparing the Solution:

    • Carefully transfer the weighed powder into a suitable container for dissolution.

    • Add the desired solvent to the container, ensuring the powder is fully wetted before agitation.

    • Seal the container and mix gently until the this compound is completely dissolved.

  • Post-Handling Procedures:

    • Wipe down the spatula, weigh boat, and any other contaminated equipment with a suitable deactivating solution (e.g., 10% bleach solution followed by a water rinse) before removing them from the fume hood.

    • Dispose of all single-use items, including bench paper and gloves, into a designated hazardous waste container.

    • Carefully doff PPE in the correct order to avoid self-contamination.

Spill Decontamination Protocol

In the event of a this compound spill, immediate and proper decontamination is critical.

  • Evacuate and Secure the Area:

    • Alert all personnel in the immediate vicinity of the spill.

    • Evacuate the area, if necessary, and restrict access.

    • If the spill is outside of a fume hood, allow aerosols to settle for at least 30 minutes before re-entry.

  • Don Appropriate PPE:

    • Put on the highest level of recommended PPE, including respiratory protection.

  • Contain and Clean the Spill:

    • If the spill is a powder, gently cover it with absorbent material to prevent further aerosolization.

    • For both powder and liquid spills, apply a 10% bleach solution to the absorbent material, working from the outside of the spill inwards.

    • Allow a contact time of at least 20 minutes for the bleach to deactivate the cardiac glycoside.

    • Collect all contaminated materials (absorbent pads, gloves, etc.) using forceps or tongs and place them in a designated hazardous waste container.

    • Wipe the spill area again with the bleach solution, followed by a rinse with water to remove any residual bleach.

  • Post-Decontamination:

    • Dispose of all contaminated PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin with soap and water.

    • Document the spill and the decontamination procedure.

Disposal Plan

The disposal of this compound and all associated contaminated materials must be handled as hazardous waste to prevent environmental contamination and accidental exposure.

  • Unused Compound:

    • Collect any unused or expired this compound in its original or a clearly labeled, sealed container.

    • This waste must be disposed of through a certified hazardous waste vendor. Do not dispose of it down the drain or in the regular trash.[1]

  • Contaminated Labware:

    • Collect all contaminated disposable labware (e.g., pipette tips, vials, weigh boats) in a designated, puncture-resistant, and sealed container.

    • Label the container clearly as "Hazardous Waste" and include the name "this compound."

  • Contaminated PPE:

    • Carefully doff all contaminated PPE to avoid cross-contamination.

    • Place all disposable PPE into a sealed bag or container labeled as hazardous waste.

  • Aqueous Waste:

    • Collect any aqueous waste containing this compound in a sealed and clearly labeled container.

    • This waste must be disposed of through a certified hazardous waste vendor.

Safe Handling Workflow for this compound

SafeHandlingWorkflow prep 1. Preparation - Designate work area - Gather materials - Don appropriate PPE weigh 2. Weighing - Handle in fume hood/glove box - Minimize aerosol generation prep->weigh dissolve 3. Dissolution - Add solvent to powder - Mix gently in a sealed container weigh->dissolve spill Spill Event weigh->spill Potential post_handling 4. Post-Handling - Decontaminate equipment - Dispose of single-use items dissolve->post_handling dissolve->spill Potential waste 6. Waste Disposal - Segregate waste streams - Label all containers - Arrange for certified disposal post_handling->waste decon 5. Decontamination - Evacuate and secure - Contain and clean with 10% bleach spill->decon decon->waste complete Procedure Complete waste->complete

References

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